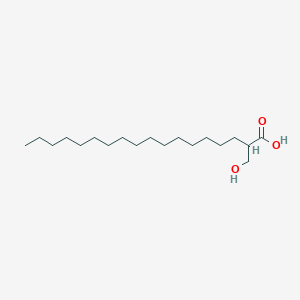

2-(Hydroxymethyl)octadecanoic acid

Description

Properties

CAS No. |

352552-59-1 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2-(hydroxymethyl)octadecanoic acid |

InChI |

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(17-20)19(21)22/h18,20H,2-17H2,1H3,(H,21,22) |

InChI Key |

UZXORIUANPGXEW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CO)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution

Endogenous Presence in Biological Systems

Although 2-(Hydroxymethyl)octadecanoic acid is not widely documented as an endogenous compound, its parent structure, 2-hydroxyoctadecanoic acid (also known as 2-hydroxystearic acid), belongs to a class of molecules known as 2-hydroxy fatty acids (hFAs) or alpha-hydroxy fatty acids, which are found in various biological systems. nih.govebi.ac.uk These compounds are recognized as important components of a subset of mammalian sphingolipids, which are crucial for cellular structure and signaling. nih.govmdpi.com

Structurally Related Compounds: 2-Hydroxy Fatty Acids (hFAs)

The endogenous presence of hFAs is most prominent in specific tissues where they are integral to the structure and function of complex lipids. nih.govnih.gov

Nervous System: The brain and nervous system have a high abundance of 2-hydroxysphingolipids. nih.gov Specifically, the major myelin lipids, galactosylceramides and sulfatides, contain 2-hydroxy fatty acids. nih.gov These hFA-containing sphingolipids are critical for the stability of myelin. researchgate.net

Epidermis: In the skin, hFA-ceramides are essential for maintaining the permeability barrier that protects against water loss and external insults. nih.govnih.gov

Kidney and Other Tissues: The presence of hFA-sphingolipids is also well-described in the kidney. nih.govsigmaaldrich.com They have been identified in various other tissues and cell types, including the intestine of developing rats, where they are a major fatty acid component of intestinal glucosylceramides. researchgate.net They have also been found in the testes and spermatozoa of some mammals, suggesting a role in reproduction. gerli.com

Biosynthesis and Metabolism

The synthesis of these structurally related hFAs in mammals is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H). nih.govnih.gov This enzyme, encoded by the FA2H gene, hydroxylates a fatty acid at the C-2 position. creative-biogene.com This hydroxylation step is key to the de novo synthesis of 2-hydroxyceramides and other complex 2-hydroxysphingolipids. nih.gov The FA2H enzyme is highly expressed in the brain and colon. nih.gov

The resulting 2-hydroxy fatty acid is then incorporated into sphingolipids. nih.gov The degradation of these hFA-sphingolipids involves, in part, the peroxisomal fatty acid α-oxidation pathway. nih.gov

Human Metabolite Status

2-Hydroxyoctadecanoic acid is listed as a human metabolite. nih.govebi.ac.uk It is classified as a long-chain fatty acid and has been detected in human feces. Its presence suggests it is either produced endogenously as part of lipid metabolism or is a product of gut microbiome activity. The levels of related 2-hydroxy fatty acids have been shown to be elevated in the synovial fluid of human joints after ankle fractures. lookchem.com

The table below summarizes the key enzymes and locations related to the endogenous presence of the structurally similar 2-hydroxy fatty acids.

| Category | Detail | Primary Tissues/Locations | References |

| Parent Compound Class | 2-Hydroxy Fatty Acids (hFAs) | Mammalian Systems | nih.gov |

| Primary Biosynthetic Enzyme | Fatty Acid 2-Hydroxylase (FA2H) | Brain, Colon, Skin | nih.govcreative-biogene.com |

| Key Biological Molecules | 2-Hydroxylated Sphingolipids (e.g., Ceramides, Galactosylceramides) | Nervous System (Myelin), Epidermis, Kidney | nih.govmdpi.comnih.gov |

| Human Metabolite Detection | 2-Hydroxyoctadecanoic acid | Feces, Joint Synovial Fluid | lookchem.com |

Biosynthetic and Metabolic Pathways of Octadecanoic Acid Derivatives

Enzymatic Formation Mechanisms

The enzymatic production of octadecanoic acid derivatives is a highly regulated process that imparts specific chemical structures and stereochemistry to the resulting molecules. Several major enzyme systems are responsible for the oxidative metabolism of 18-carbon fatty acids. nih.gov

Role of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) G/H synthases, are key players in the conversion of polyunsaturated fatty acids into prostaglandins (B1171923) and other prostanoids. goodrx.comatsjournals.org There are two primary isoforms, COX-1 and COX-2, which, while sharing similar catalytic functions, are expressed differently and serve distinct physiological roles. goodrx.comnih.gov COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli. atsjournals.orgnih.gov

Both COX-1 and COX-2 can utilize 18-carbon fatty acids like linoleic acid as substrates, although their affinity is generally lower compared to arachidonic acid (a 20-carbon fatty acid). nih.govnih.gov The COX-catalyzed reaction involves the addition of two oxygen molecules to the fatty acid, leading to the formation of a hydroperoxy endoperoxide. nih.gov For instance, linoleic acid can be converted by COX enzymes into hydroperoxy derivatives like 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). nih.gov This hydroperoxide can then be further metabolized to the corresponding hydroxy derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE). nih.gov Research has shown that 13-HPODE can act as a suppressor of prostaglandin formation, suggesting a regulatory feedback loop. nih.gov

| Enzyme | Substrate (Octadecanoic Acid Derivative Precursor) | Major Product(s) | Biological Context |

| COX-1 | Linoleic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) | Homeostatic functions |

| COX-2 | Linoleic Acid | 13(S)-Hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) | Inflammation, Pathophysiological states |

Involvement of Lipoxygenase (LOX) Enzymes

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo- and region-specific insertion of molecular oxygen into polyunsaturated fatty acids. nih.govnih.gov In plants, LOXs are well-known for their role in the biosynthesis of jasmonic acid from α-linolenic acid, a pathway historically termed the "octadecanoid pathway". oup.com In animals, LOXs primarily metabolize arachidonic acid, but they can also act on 18-carbon fatty acids like linoleic acid. nih.gov

The action of LOX on a fatty acid substrate results in the formation of a fatty acid hydroperoxide. nih.gov For example, 9-lipoxygenase (9-LOX) converts α-linolenic acid into 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT). researchgate.net These hydroperoxides are often unstable and serve as intermediates for the synthesis of a variety of other oxylipins, including hydroxy fatty acids. researchgate.net The specific position of oxygenation and the resulting stereochemistry are determined by the particular LOX enzyme involved. nih.gov

Contributions of Cytochrome P450 (CYP) Systems

The Cytochrome P450 (CYP) superfamily of enzymes are heme-containing monooxygenases that play a critical role in the metabolism of a vast array of endogenous and exogenous compounds, including fatty acids. nih.govyoutube.com In humans, numerous CYP enzymes are involved in lipid metabolism, catalyzing reactions such as epoxidation and hydroxylation of polyunsaturated fatty acids. oup.commdpi.com

CYP enzymes can metabolize 18-carbon fatty acids to produce a range of products. nih.gov For instance, CYP2E1, an enzyme known for metabolizing small xenobiotic compounds, can also oxidize fatty acids up to 20 carbons in length. nih.gov The metabolism of fatty acids by CYPs can lead to the formation of epoxy fatty acids (EpOMEs) and various hydroxy fatty acids (HOMEs). nih.gov For example, the bacterial enzyme Cytochrome P450(BioI) (CYP107H1) has been shown to oxidize hexadecanoic and tetradecanoic acids to produce a mixture of sub-terminal hydroxy fatty acids. nih.gov The resulting metabolites can have diverse biological activities and are involved in cellular signaling. nih.gov

| Enzyme Family | General Reaction | Example Substrate (18-Carbon) | Example Products |

| Cytochrome P450 | Monooxygenation (Hydroxylation, Epoxidation) | Linoleic Acid, Oleic Acid | Epoxy fatty acids (EpOMEs), Hydroxy fatty acids (HOMEs) |

Pathways Involving Fatty Acid Hydratases

Fatty acid hydratases (FAHs) are enzymes, primarily found in microorganisms, that catalyze the addition of water to the double bonds of unsaturated fatty acids, resulting in the formation of hydroxy fatty acids. mdpi.comnih.gov These enzymes exhibit high regio- and stereospecificity. nih.gov

Several fatty acid hydratases have been identified and characterized. For example, CLA-HY from Lactobacillus plantarum catalyzes the hydration of the cis-9 double bond in fatty acids to form 10-hydroxy fatty acids. nih.gov Another hydratase from the same organism, designated FA-HY1, was found to convert linoleic acid to 13-hydroxy-cis-9-octadecenoic acid and could also act on C20 and C22 polyunsaturated fatty acids. nih.gov FA-HY2, also from Lactobacillus plantarum, is involved in a multi-step pathway for the saturation of polyunsaturated fatty acids, which includes hydration and dehydrogenation steps, leading to the formation of various hydroxy and oxo fatty acids. sci-hub.se These enzymes represent a versatile catalytic tool for the production of specific hydroxy fatty acids. mdpi.com

| Enzyme | Source Organism | Substrate (Example) | Product (Example) |

| CLA-HY | Lactobacillus plantarum | Linoleic Acid | 10-Hydroxy-cis-12-octadecenoic acid |

| FA-HY1 | Lactobacillus acidophilus | Linoleic Acid | 13-Hydroxy-cis-9-octadecenoic acid |

| FA-HY2 | Lactobacillus plantarum | Linoleic Acid | Intermediates in PUFA saturation pathway |

Stereospecificity in Enzymatic Transformations

A hallmark of enzymatic reactions is their high degree of stereospecificity, and the metabolism of fatty acids is no exception. nih.gov The enzymes involved in the formation of octadecanoic acid derivatives produce specific stereoisomers, which is crucial as different enantiomers can have distinct biological activities. nih.govresearchgate.net

For example, fatty acid hydratases like the oleate (B1233923) hydratase from Stenotrophomonas maltophilia catalyze the hydration of oleic acid to produce the 10-(R)-hydroxy stearic acid enantiomer with high specificity. nih.gov Similarly, the hydroxylation of long-chain fatty acids by microbial enzymes, such as those from Torulopsis species, has been shown to be stereospecific. nih.gov The stereochemical outcome of these transformations is determined by the three-dimensional structure of the enzyme's active site, which dictates the orientation of the substrate during catalysis. nih.gov This precise control over stereochemistry is a key feature that distinguishes enzymatic from non-enzymatic pathways.

Non-Enzymatic Generation Routes

In addition to enzymatic synthesis, octadecanoic acid derivatives can be formed through non-enzymatic processes, primarily driven by reactive oxygen species (ROS). nih.govfree.fr These reactions, which include photo- and autoxidation, are generally less specific than their enzymatic counterparts, leading to a more diverse and complex mixture of products. free.frnih.gov

Photo- and autoxidation are initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of a lipid radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently be converted into a hydroperoxide. free.fr These hydroperoxides can then undergo further reactions to form a wide array of oxidized lipid products, including isoprostanes, which are considered reliable biomarkers of in vivo oxidative stress. free.frnih.gov While enzymatic pathways are tightly regulated, non-enzymatic oxidation can occur spontaneously under conditions of oxidative stress, contributing to both physiological and pathological processes. oup.com

Catabolism and Biotransformation Pathways of Octadecanoic Acid Derivatives

The breakdown and transformation of octadecanoic acid and its derivatives are crucial for maintaining lipid homeostasis and generating energy. These processes involve several key metabolic pathways, each with specific enzymatic machinery and cellular locations. The structural modifications of the octadecanoic acid backbone, such as the presence of a hydroxymethyl group in 2-(hydroxymethyl)octadecanoic acid, can significantly influence the predominant catabolic route.

Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for the degradation of straight-chain fatty acids. smpdb.caaocs.org This cyclical process systematically shortens the fatty acyl-CoA molecule by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. reactome.orgwikipedia.org The acetyl-CoA can then enter the citric acid cycle for further energy generation. smpdb.careactome.org

However, the presence of a branch at the alpha-carbon, as seen in this compound, presents a steric hindrance to the enzymes of conventional beta-oxidation. smpdb.ca The initial dehydrogenation step, catalyzed by acyl-CoA dehydrogenase, is typically blocked by such substitutions. youtube.com Therefore, fatty acids with alpha- or beta-carbon branches require preparatory steps before they can be fully degraded by beta-oxidation. smpdb.ca

For alpha-branched fatty acids, a process known as alpha-oxidation often precedes beta-oxidation. Alpha-oxidation removes the single carbon at the carboxyl-end, thereby shifting the branch to the beta-position in the subsequent cycle, which can then be handled by a modified beta-oxidation pathway. In mammals, this process primarily occurs in peroxisomes. smpdb.cawikipedia.org Once the branched-chain fatty acid is sufficiently shortened or modified, the resulting intermediates can enter the mitochondrial beta-oxidation pathway. smpdb.ca

The mitochondrial beta-oxidation of a modified octadecanoid derivative would proceed through the standard four enzymatic steps:

Dehydrogenation by an acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the beta-carbon.

Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.

Thiolysis by beta-ketothiolase, which cleaves the bond between the alpha- and beta-carbons, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. aocs.org

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units. smpdb.ca

Omega-Oxidation Processes

Omega-oxidation (ω-oxidation) serves as an alternative, albeit generally minor, pathway for fatty acid catabolism. wikipedia.orgallen.in This process becomes more significant when beta-oxidation is impaired, for instance, due to structural features like branching in the fatty acid chain. wikipedia.orgallen.in Omega-oxidation occurs primarily in the endoplasmic reticulum of liver and kidney cells. wikipedia.orgallen.in Unlike beta-oxidation, which targets the beta-carbon, omega-oxidation involves the oxidation of the terminal methyl group (the ω-carbon) of the fatty acid. wikipedia.org

The process of omega-oxidation involves a series of enzymatic reactions:

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the ω-carbon to form a primary alcohol (ω-hydroxy fatty acid). This reaction is catalyzed by a family of cytochrome P450 monooxygenases, specifically from the CYP4A and CYP4F subfamilies. wikipedia.orgallen.in This step requires molecular oxygen and NADPH. wikipedia.org

Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase. wikipedia.org

Oxidation to a Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid. wikipedia.org

The resulting dicarboxylic acid can then undergo beta-oxidation from either end of the molecule. nih.gov Studies have shown that the activity of omega-oxidation is highest for medium-chain fatty acids (C10-C12) and decreases with increasing chain length. nih.gov For long-chain fatty acids like octadecanoic acid derivatives, this pathway is generally less active but can be induced under certain physiological conditions. nih.gov

Table 1: Key Enzymes in Omega-Oxidation

| Enzyme Class | Specific Enzymes (Examples) | Function | Cellular Location |

|---|---|---|---|

| Cytochrome P450 Monooxygenase | CYP4A11, CYP4F2, CYP4F3 | Hydroxylation of the ω-carbon | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | Various isoforms | Oxidation of the ω-hydroxy group to an aldehyde | Cytosol |

| Aldehyde Dehydrogenase | Various isoforms | Oxidation of the aldehyde to a carboxylic acid | Cytosol, Mitochondria |

Conversion to Other Lipid Mediators (e.g., nitro fatty acids)

Octadecanoic acid derivatives can be biotransformed into various signaling molecules, including nitro fatty acids (NO2-FAs). nih.gov These molecules are formed through the interaction of unsaturated fatty acids with nitrogen dioxide (•NO2). nih.govnih.gov This process is a component of nitrative stress, which occurs when the production of reactive nitrogen species overwhelms the body's ability to neutralize them. nih.gov

The formation of nitro fatty acids can occur through several proposed mechanisms. One pathway involves the direct addition of •NO2 to a double bond in an unsaturated fatty acid, forming a nitroalkenyl radical. nih.gov This radical can then be further oxidized or reduced to form various nitro-containing lipid species. nih.gov Another mechanism involves the abstraction of a hydrogen atom from a bis-allylic carbon, followed by the addition of •NO2. nih.gov

While stearic acid (octadecanoic acid) is a saturated fatty acid and thus not a direct substrate for this nitration reaction, its unsaturated counterparts, such as oleic acid and linoleic acid (both C18 fatty acids), are readily converted to nitroalkenes. nih.govnih.gov For instance, the nitration of oleic acid can yield 10-nitro-oleic acid (10-NO2-OA). researchgate.net These nitro fatty acids are electrophilic and can react with nucleophilic amino acid residues in proteins, such as cysteine, thereby modulating protein function and cell signaling pathways. nih.govnih.gov

The metabolism of these nitro fatty acids is an active area of research. They can be incorporated into complex lipids like triglycerides and transported throughout the body. researchgate.net The catabolism of nitro fatty acids can involve the reduction of the nitro group and saturation of the double bond, leading to metabolites such as 10-nitro-stearic acid (10-NO2-SA) from 10-NO2-OA. researchgate.net The presence of a hydroxymethyl group on the fatty acid backbone could potentially influence the rate and products of these nitration and subsequent metabolic reactions.

Molecular Mechanisms and Biological Roles in Research

Cellular Signaling Pathway Modulation

The structural characteristics of 2-(Hydroxymethyl)octadecanoic acid suggest its potential to interact with and modulate various cellular signaling pathways. Research into related fatty acid derivatives has provided a framework for understanding how such molecules can influence cellular behavior.

Regulation of Inflammatory Processes

While direct studies on this compound are limited, the broader class of octadecanoids, which are oxylipins derived from 18-carbon fatty acids, are recognized for their roles in inflammation. nih.gov Some hydroxylated fatty acids have demonstrated anti-inflammatory properties. For instance, certain octadecanoids can activate receptors like PPAR-γ, leading to the transcriptional repression of pro-inflammatory factors. nih.gov The presence of a hydroxyl group in this compound suggests it may participate in similar regulatory mechanisms, although specific research is needed to confirm this. The metabolism of fatty acids by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is a key aspect of inflammatory signaling. nih.gov Further investigation is required to determine if this compound is a substrate for these enzymes and what the biological activities of its potential metabolites are.

Influence on Cell Proliferation and Differentiation

Hydroxylated fatty acids have been shown to influence cell proliferation and differentiation. Studies on hydroxystearic acid (HSA), a related compound, have indicated it can have cytostatic and cytotoxic effects on tumor cells. nih.gov Specifically, HSA has been observed to interfere with cell cycle kinetics by blocking cells in different phases, and its molecular target has been identified as the cdc2 kinase complex. nih.gov Palmitic acid, another long-chain saturated fatty acid, has also been shown to inhibit tumor cell proliferation through various mechanisms, including cell cycle arrest. frontiersin.org Given these findings, it is plausible that this compound could exert similar effects on cell proliferation, potentially through interactions with key cell cycle regulators. However, empirical evidence specific to this compound is currently lacking.

Immunomodulatory Activities

The immune-regulating functions of fatty acids are well-documented. nih.govnih.gov They can modulate the activity of immune cells such as macrophages, influencing the production of signaling molecules like nitric oxide (NO) and prostaglandins (B1171923) (PGE2), as well as various cytokines. nih.gov For example, the gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, has been associated with immunomodulatory activity and improved antioxidant defenses. nih.gov The structural similarity of this compound to these immunomodulatory lipids suggests it could also possess such activities, potentially by influencing immune cell signaling and function.

Impact on Coagulation Mechanisms

Role in Hormone Regulation

Lipids are fundamental to hormone synthesis and signaling. Hormones such as insulin, growth hormone, and thyroid hormones play a crucial role in regulating lipid metabolism, including the synthesis and breakdown of fatty acids. nih.gov For instance, thyroid hormones can reduce the levels of apolipoprotein B100, leading to decreased production of VLDL and LDL, and promote the breakdown of triglycerides. nih.gov While the direct effect of this compound on hormone regulation is not established, its metabolism could be influenced by these hormonal pathways. Conversely, as a signaling molecule itself, it could potentially influence hormonal feedback loops, a hypothesis that awaits experimental validation.

Linkage to Ras-GTPase Associated Signaling Pathway

The Ras-GTPase signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. While some lipid molecules are known to influence this pathway, the direct interaction between this compound and Ras proteins remains an area with limited research. A review of the broader class of 18-carbon oxygenated fatty acids, known as octadecanoids, noted that to the best of their knowledge, interactions between octadecanoid-derived nitro-fatty acids and Ras proteins have not yet been explored. nih.gov

Some studies have investigated other compounds found in the same natural extracts as octadecanoic acid derivatives. For instance, gallic acid has been shown to suppress protein levels of Ras in human melanoma cells, suggesting an antimetastatic potential through this pathway. researchgate.net However, there is currently no direct evidence in the scientific literature to definitively link this compound or its immediate derivatives to the modulation of the Ras-GTPase associated signaling pathway.

Antimicrobial and Antiviral Activity Profiling

Derivatives of octadecanoic acid have been identified as possessing general antimicrobial properties against a range of bacteria and fungi. researchgate.netresearchgate.net Research into extracts from various plant sources has identified compounds structurally related to this compound, which may contribute to the observed antimicrobial effects of these extracts.

While studies focusing exclusively on the antibacterial efficacy of pure this compound are not prevalent, research on plant extracts has identified related compounds and demonstrated antibacterial activity. For example, the aqueous leaf extract of Erythrina variegata was found to contain 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester and was reported to possess antibacterial properties. researchgate.net Similarly, the ethyl acetate (B1210297) fraction from the seeds of Syzygium fruticosum contained hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester; the leaves of this plant have been previously noted for their antibacterial activity. nih.gov These findings suggest that fatty acid esters with a 2-hydroxy-1-(hydroxymethyl)ethyl group may contribute to the antibacterial profile of these natural extracts.

Table 1: Antibacterial Activity of Extracts Containing Compounds Related to this compound

| Plant Source | Related Compound Identified | Reported Antibacterial Activity |

|---|---|---|

| Erythrina variegata (Leaves) | 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | The extract possesses potent antibacterial properties. researchgate.net |

| Syzygium fruticosum (Fruit Seed) | Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | The leaves of the plant have reported antibacterial properties. nih.gov |

| General | Octadecanoic acid derivatives | These compounds are known to have antimicrobial properties against bacteria. researchgate.netresearchgate.net |

The antifungal potential of octadecanoic acid derivatives has been noted in several studies. researchgate.netresearchgate.net Extracts from Erythrina variegata leaves, which contain 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester, have demonstrated antifungal activity. researchgate.net This suggests a potential role for such compounds in antifungal action, although direct studies on isolated this compound are required for confirmation.

Table 2: Antifungal Activity of Extracts Containing Compounds Related to this compound

| Plant Source | Related Compound Identified | Reported Antifungal Activity |

|---|---|---|

| Erythrina variegata (Leaves) | 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | The extract possesses potent antifungal properties. researchgate.net |

| General | Octadecanoic acid derivatives | These compounds are known to have antimicrobial properties against fungi. researchgate.netresearchgate.net |

The specific antiviral mechanisms of this compound, particularly concerning its ability to interfere with viruses like Herpes Simplex Virus-1 (HSV-1), are not well-documented. However, the broader class of octadecanoic acid derivatives is generally recognized for having antiviral potential. researchgate.netresearchgate.net For context, studies on other natural products have shed light on potential mechanisms. For example, antiviral activity against HSV-1 has been reported in pistachio extracts, where the compound zeaxanthin (B1683548) was found to affect both the attachment and penetration of the virus into human cells, as well as viral DNA synthesis. researchgate.net While these findings are not directly applicable to this compound, they illustrate plausible mechanisms by which natural lipid-soluble compounds can exert antiviral effects. Further research is needed to determine if this compound employs similar or different strategies to interfere with viral replication cycles.

Antioxidant Activity Mechanisms

Research has indicated that compounds structurally similar to this compound, specifically fatty acid 2-hydroxy-1-(hydroxymethyl)ethyl esters, are present in various plant extracts that exhibit significant antioxidant activity. The primary mechanism underlying this activity is believed to be their ability to donate hydrogen atoms to neutralize free radicals.

Several studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated the antioxidant potential of extracts containing these compounds. The extract of Eucalyptus camaldulensis, which contains hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, showed a DPPH radical scavenging activity of 57.2%. nih.gov Furthermore, the ethyl acetate fraction of Syzygium fruticosum seeds, also containing hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester, was noted for its remarkable antioxidant properties. nih.gov The presence of 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester in Erythrina variegata leaf extracts has also been associated with free radical scavenging activity. researchgate.net

Table 3: Free Radical Scavenging Activity of Extracts Containing Fatty Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Esters

| Plant Source | Related Compound Identified | Assay | Finding |

|---|---|---|---|

| Eucalyptus camaldulensis | Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | DPPH | 57.2% radical scavenging activity. nih.gov |

| Syzygium fruticosum (Fruit Seed) | Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | Not specified | Fraction reported to have remarkable antioxidant properties. nih.gov |

| Erythrina variegata (Leaves) | 9,12-Octadecadienoic acid (Z,Z)-, 2-hydroxy-1-(hydroxymethyl)ethyl ester | Not specified | Extract reported to have free radical scavenging activity. researchgate.net |

| Punica granatum (Leaves) | Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | GC-MS Identification | Identified as a phytoconstituent in an extract with known antioxidant potential. imrpress.com |

| Citrullus colocynthis | Octadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester | GC-MS Identification | Identified in the plant; related fractions from other plants showed DPPH IC50 values ranging from 15.47 to 28.16 µg/mL. researchgate.net |

Metal Ion Chelation Mechanisms

The chelation of metal ions is a fundamental chemical process with significant implications in biological systems. It involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. The ligand, in this case, is referred to as a chelator or chelating agent, and the resulting complex is known as a chelate. The stability of a chelate is typically greater than that of complexes formed with monodentate ligands. This enhanced stability is known as the chelate effect.

While direct studies on the metal ion chelation mechanisms of this compound are not extensively documented in publicly available research, its chemical structure provides insight into its potential chelating capabilities. The molecule possesses two key functional groups that can participate in metal ion coordination: the carboxylic acid group (-COOH) and the hydroxyl group (-OH).

The carboxylic acid group can deprotonate to form a carboxylate anion (-COO-), which can then act as a ligand, coordinating with a metal ion through its oxygen atoms. Similarly, the oxygen atom of the hydroxyl group has a lone pair of electrons that can be donated to a metal ion, forming another coordinate bond. The presence of both of these functional groups in close proximity allows for the formation of a stable ring structure with a central metal ion, which is the hallmark of chelation.

The general mechanism of metal ion chelation by a molecule like this compound can be conceptualized as follows:

Deprotonation: In a physiological environment, the carboxylic acid group can lose a proton (H+), becoming negatively charged. This increases its affinity for positively charged metal ions.

Coordination: A metal ion with a positive charge is attracted to the negatively charged carboxylate group and the electron-rich oxygen of the hydroxyl group.

Chelate Formation: The metal ion simultaneously binds to both the carboxylate and hydroxyl groups, forming a stable, five-membered or six-membered ring structure. The exact ring size would depend on the specific conformation of the molecule and the ionic radius of the metal ion.

This chelation process can have significant biological consequences. By binding to metal ions, this compound could modulate their bioavailability and reactivity. Metal ions are essential cofactors for many enzymes, but in excess, they can be toxic, often by participating in redox reactions that generate harmful free radicals. mdpi.com Chelating agents can sequester these excess ions, mitigating their toxic effects. nih.gov

The effectiveness of a chelating agent is influenced by several factors, including the pH of the environment, the nature of the metal ion (its charge, size, and coordination preferences), and the presence of other competing ligands. Different chelators exhibit varying affinities for different metal ions. For instance, some may bind preferentially to divalent cations like iron (Fe2+) or copper (Cu2+), while others may have a higher affinity for trivalent cations like iron (Fe3+).

The potential for this compound to act as a metal ion chelator suggests a possible role in antioxidant defense and the regulation of metal-dependent cellular processes. However, detailed experimental studies are required to validate and characterize its specific chelation properties and their biological relevance.

| Functional Group | Role in Chelation | Potential Interaction |

| Carboxylic Acid (-COOH) | Deprotonates to form a negatively charged carboxylate (-COO-) group. | Forms a coordinate bond with a positively charged metal ion through its oxygen atoms. |

| Hydroxyl (-OH) | The oxygen atom possesses a lone pair of electrons. | Donates its lone pair of electrons to the metal ion, forming a second coordinate bond. |

Effects on Cell Migration

Cell migration is a complex and highly regulated process that is fundamental to numerous physiological and pathological events, including embryonic development, wound healing, immune responses, and cancer metastasis. This process involves a coordinated cycle of events, including cell polarization, protrusion of the leading edge, formation of new adhesions, and detachment of the rear. The cellular machinery that drives migration is intricately linked to various signaling pathways and metabolic processes, including lipid metabolism.

While direct experimental evidence detailing the specific effects of this compound on cell migration is limited in the current scientific literature, research into the broader role of fatty acid metabolism in cell motility can provide valuable insights. Fatty acids are not only essential building blocks for cellular membranes but also serve as signaling molecules and energy sources. The synthesis and modification of fatty acids are, therefore, tightly regulated to meet the dynamic needs of the cell.

Recent studies have highlighted a fascinating and somewhat counterintuitive link between the inhibition of fatty acid synthesis and the promotion of cell migration in certain cancer cells. For instance, research on ovarian cancer cells has shown that inhibiting the enzyme fatty acid synthase (FASN), a key player in endogenous fatty acid synthesis, can lead to an increase in cell migration. nih.gov This suggests that when cancer cells are unable to produce their own fatty acids, they may become more motile to seek out external sources of lipids, such as those from surrounding adipocytes (fat cells). nih.gov

Given this context, the potential effects of this compound on cell migration could be multifaceted and context-dependent. As a fatty acid, its influence could be interpreted in several ways:

A Potential Modulator of Fatty Acid Synthesis Pathways: If this compound or its metabolites can influence the activity of enzymes like FASN, it could indirectly affect cell migration. For example, if it were to act as a feedback inhibitor of fatty acid synthesis, it might paradoxically promote migration in a manner similar to FASN inhibitors.

An Exogenous Source of Fatty Acids: Conversely, if cells can readily uptake and utilize this compound, it could potentially satisfy their lipid requirements and thus reduce the stimulus for migration that is observed when endogenous synthesis is blocked.

A Signaling Molecule: Fatty acids and their derivatives can act as signaling molecules that influence pathways controlling cell migration. The specific structure of this compound, with its hydroxymethyl group, could confer unique signaling properties that differ from those of more common fatty acids.

It is crucial to emphasize that these are hypothetical scenarios based on our current understanding of the role of fatty acid metabolism in cell migration. The actual effect of this compound on the migration of specific cell types would need to be determined through direct experimental investigation. Such studies would need to consider various factors, including the cell type, the concentration of the fatty acid, and the surrounding microenvironment.

| Research Area | Key Findings | Potential Implication for this compound |

| Inhibition of Fatty Acid Synthase (FASN) | Inhibition of FASN in ovarian cancer cells can stimulate cell migration. nih.gov | If this compound modulates FASN activity, it could indirectly influence cell migration. |

| Exogenous Fatty Acid Uptake | Cancer cells can increase their motility to seek external lipid sources when endogenous synthesis is blocked. nih.gov | As an exogenous fatty acid, it could potentially reduce the migratory stimulus in lipid-deprived cells. |

| Fatty Acids as Signaling Molecules | Fatty acids and their derivatives can act as signaling molecules that regulate cell migration. | The unique structure of this compound may confer specific signaling properties that affect cell motility. |

Advanced Analytical and Spectroscopic Characterization Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 2-(hydroxymethyl)octadecanoic acid and other hydroxy fatty acids. Its high sensitivity and resolving power make it ideal for identifying and quantifying these compounds, even at low concentrations within intricate biological samples. nih.govcnr.it

Method Development for Complex Biological Matrices

The analysis of this compound in biological matrices such as plasma, tissues, or cell cultures by GC-MS presents significant challenges due to the compound's polarity and the complexity of the sample matrix. nih.govmdpi.com To overcome these hurdles, a multi-step sample preparation protocol is typically employed.

A common approach involves the extraction of total lipids from the biological matrix using methods like the Bligh and Dyer technique, which utilizes a chloroform/methanol/water mixture. cnr.itnih.gov Following extraction, the fatty acids are often saponified to release them from more complex lipids. lipidmaps.org

Due to their low volatility, direct analysis of hydroxy fatty acids by GC is not feasible. Therefore, derivatization is a critical step to increase their volatility and improve chromatographic behavior. nih.govmarinelipids.ca A widely used method is the conversion of the carboxylic acid and hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers/esters. nih.govmarinelipids.cacore.ac.uk This is often achieved by reacting the extracted and dried fatty acids with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.orgmarinelipids.ca In some cases, the carboxylic acid is first methylated to form a fatty acid methyl ester (FAME) before the hydroxyl group is silylated. nih.govmarinelipids.ca

The derivatized sample is then injected into the GC-MS system. The separation of the analyte from other components is typically achieved on a capillary column with a suitable stationary phase, such as a (50%-cyanopropyl)-methylpolysiloxane phase, which allows for the separation of closely related isomers. marinelipids.ca The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.netresearchgate.net The fragmentation patterns of TMS derivatives of hydroxy fatty acids are well-characterized, with specific ions being diagnostic for the position of the hydroxyl group. marinelipids.canih.gov For instance, the analysis of TMS derivatives of 3-hydroxy fatty acids often involves monitoring the characteristic ion at m/z 233 for the unlabeled compound. lipidmaps.org

Table 1: Exemplary GC-MS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Value/Condition | Source |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) | lipidmaps.orgmarinelipids.ca |

| GC Column | DB-23 or HP-5MS capillary column | lipidmaps.orgmarinelipids.ca |

| Injection Mode | Splitless | lipidmaps.org |

| Oven Program | Initial temp. 80°C, ramped to 290°C | lipidmaps.org |

| Ionization Mode | Electron Ionization (EI) | marinelipids.canih.gov |

| MS Acquisition | Full Scan or Selected Ion Monitoring (SIM) | lipidmaps.org |

This table provides a general overview. Specific parameters may vary depending on the exact application and instrumentation.

Isotopic Labeling Applications for Metabolic Flux Analysis

Isotopic labeling, in conjunction with GC-MS, is a powerful tool for investigating the metabolic pathways involving this compound. nih.govnih.govmedchemexpress.com By introducing a stable isotope-labeled precursor, such as ¹³C-labeled glucose or a ¹³C-labeled fatty acid, into a biological system, researchers can trace the incorporation of the isotope into various metabolites, including this compound. iaea.orgnih.gov

Metabolic flux analysis (MFA) uses the distribution of these isotopes in the products to quantify the rates (fluxes) of different metabolic reactions. nih.govresearchgate.net For example, if cells are cultured in the presence of ¹³C-glucose, the resulting this compound will contain ¹³C atoms, and the specific pattern of labeling can reveal the biosynthetic pathways that were active. medchemexpress.comyoutube.com

The analysis of the isotopically labeled this compound by GC-MS allows for the determination of its mass isotopomer distribution. iaea.org This information is then used in computational models to calculate the intracellular metabolic fluxes. researchgate.net This approach provides a dynamic view of metabolism that is not attainable from static concentration measurements alone. For instance, the use of stable isotope-labeled internal standards, such as deuterated analogues, enhances the precision and accuracy of quantification by compensating for sample loss during preparation and analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Profiling and Substrate Specificity Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a complementary approach to GC-MS for the analysis of this compound. researchgate.net A key advantage of LC-MS is that it often requires less extensive derivatization compared to GC-MS, as it can directly analyze more polar compounds. researchgate.net

For targeted profiling, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode. nih.gov This highly selective and sensitive technique allows for the quantification of a predefined set of molecules, including this compound and its various metabolites. The method relies on monitoring a specific precursor-to-product ion transition for each analyte.

In the context of substrate specificity assays, LC-MS/MS can be employed to determine the efficiency with which different enzymes can utilize or produce this compound. By incubating an enzyme with a potential substrate and then using LC-MS/MS to quantify the formation of the product, researchers can gain insights into the enzyme's function. The use of stable isotope-labeled substrates, such as ¹³C-palmitic acid or ¹³C-oleic acid, allows for the precise tracking of their conversion into various lipid species, including those related to this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. aocs.orgaocs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of its structure. youtube.comchemgulf.com

¹H NMR spectroscopy provides information on the number and connectivity of hydrogen atoms. aocs.org For this compound, characteristic signals would include those for the protons of the long alkyl chain, the methine proton at the C-2 position, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxyl group. chemgulf.comaocs.org The chemical shifts and coupling patterns of these protons are highly informative.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. aocs.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. magritek.com The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the alkyl chain can be precisely determined. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~175-180 |

| C-2 (CH-CH₂OH) | ~70-75 |

| -CH₂OH | ~60-65 |

| Alkyl Chain (CH₂)n | ~10-40 |

| Terminal CH₃ | ~14 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govnih.gov The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks in the spectrum would be:

A broad O-H stretching vibration from the carboxylic acid and hydroxyl groups, typically in the range of 2500-3300 cm⁻¹. chemgulf.com

A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, appearing around 1700-1720 cm⁻¹. chemgulf.com

C-H stretching vibrations from the long alkyl chain, observed in the 2850-2960 cm⁻¹ region. chemgulf.com

A C-O stretching vibration from the carboxylic acid and hydroxyl groups, typically found between 1200-1320 cm⁻¹. chemgulf.com

By analyzing the positions and intensities of these bands, FT-IR spectroscopy provides a quick confirmation of the presence of the carboxylic acid and hydroxyl functionalities within the molecule. researchgate.netsdiarticle4.comacs.orgnih.govresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Source |

| O-H Stretch (Carboxylic Acid & Alcohol) | 2500 - 3300 (broad) | chemgulf.com |

| C-H Stretch (Alkyl) | 2850 - 2960 | chemgulf.com |

| C=O Stretch (Carboxylic Acid) | 1700 - 1720 | chemgulf.com |

| C-O Stretch | 1200 - 1320 | chemgulf.com |

This table presents typical ranges for the specified functional groups.

Chemical Synthesis and Structural Modification Strategies

De Novo Synthetic Routes for 2-(Hydroxymethyl)octadecanoic Acid and its Esters

De novo synthesis refers to the creation of a molecule from simple, commercially available starting materials. For this compound, a plausible synthetic route involves the α-hydroxymethylation of stearic acid (octadecanoic acid). A common method to achieve this is through the formation of an enolate from stearic acid, followed by a reaction with formaldehyde (B43269).

A typical sequence would involve:

Protection of the Carboxylic Acid: The carboxylic acid group of octadecanoic acid is first protected, often by converting it into an ester (e.g., a methyl or ethyl ester), to prevent it from reacting with the strong base required in the next step.

Enolate Formation: The protected octadecanoic acid is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. This base removes a proton from the α-carbon (the carbon adjacent to the carbonyl group), creating a lithium enolate.

Reaction with Formaldehyde: The enolate then acts as a nucleophile, attacking an electrophilic source of a hydroxymethyl group, typically formaldehyde (HCHO) or a formaldehyde equivalent.

Deprotection: The protecting group on the carboxylic acid is removed (e.g., through hydrolysis of the ester) to yield the final product, this compound.

The synthesis of esters, such as 2-hydroxy-1-(hydroxymethyl)ethyl octadecanoate, involves the esterification of octadecanoic acid with glycerol (B35011), where the stearic acid acyl chain attaches to the secondary hydroxyl group of the glycerol backbone. nist.govresearchgate.net

Stereoselective Synthesis of Enantiomers and Diastereomers

The C2 position of this compound is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)-2-(hydroxymethyl)octadecanoic acid and (S)-2-(hydroxymethyl)octadecanoic acid. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is critical as different enantiomers can have distinct biological activities. ethz.ch

Key strategies for stereoselective synthesis include:

Chiral Auxiliaries: An enantiomerically pure molecule (the chiral auxiliary) is temporarily attached to the substrate (e.g., octadecanoic acid). ethz.chgoogle.com This auxiliary directs the subsequent reaction, in this case, the addition of the hydroxymethyl group, to occur from a specific face of the molecule. This process controls the formation of the new stereocenter. After the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. ethz.ch Evans oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective aldol (B89426) reactions, which could be adapted for this purpose. youtube.com

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature, such as an amino acid or a sugar, that already contains the desired stereocenter. ethz.chfrontiersin.org For instance, a suitably protected and modified derivative of a natural (S)- or (R)-amino acid could serve as a template.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to guide the reaction towards the formation of one enantiomer over the other. ethz.ch For example, a chiral ligand complexed to a metal center could catalyze the enantioselective addition of a hydroxymethyl equivalent to an enolate derived from stearic acid.

Design and Preparation of Structurally Related Analogs (e.g., Fatty Acid Esters of Hydroxy Fatty Acids)

The design and synthesis of analogs are essential for understanding which parts of the molecule are crucial for its activity. A significant class of analogs for this compound includes fatty acid esters of hydroxy fatty acids (FAHFAs). researchgate.net In these molecules, a fatty acid is ester-linked to the hydroxyl group of another hydroxy fatty acid.

For this compound, analogs could be designed by:

Esterification of the Hydroxymethyl Group: The primary hydroxyl group can be esterified with various other fatty acids (e.g., palmitic acid, oleic acid) to generate a library of FAHFA analogs.

Esterification of the C2-Hydroxyl Group (if present): In related 2-hydroxy fatty acids, this position can also be a site for esterification.

Varying the Main Chain Length: Analogs can be prepared using fatty acids with different chain lengths instead of the C18 octadecanoic acid backbone.

The synthesis of these analogs generally involves standard esterification procedures, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Functionalization and Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to determine how these changes affect its biological activity. nih.govresearchgate.netoncodesign-services.com This process helps identify the key chemical features (pharmacophore) responsible for the molecule's function. researchgate.net For this compound, the primary functional groups available for modification are the carboxylic acid and the two hydroxyl groups.

Derivatization Strategies:

Carboxylic Acid Modification:

Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) can probe the importance of the acidic proton and the steric bulk at this position. nih.gov

Amidation: Reaction with amines can form amides, introducing different substituents and hydrogen-bonding capabilities.

Hydroxyl Group Modification:

Etherification: Converting the hydroxyl groups to ethers (e.g., methyl ether, benzyl ether) removes their hydrogen-bond donating ability and introduces lipophilicity.

Acylation: Esterifying the hydroxyl groups with different acyl chlorides or anhydrides can assess the importance of these positions for interacting with biological targets. nih.gov

Chain Modification:

Unsaturation: Introducing double or triple bonds into the C18 alkyl chain can alter its conformation and flexibility.

Branching: Adding alkyl groups at various positions along the chain can probe the steric requirements of the binding pocket.

These derivatives are then tested in biological assays to build an SAR profile, which guides the design of more potent and selective compounds. oncodesign-services.com Chemical derivatization is also a key strategy used to enhance detection and structural elucidation in mass spectrometry-based analyses of hydroxy fatty acids. researchgate.net

Data Tables

Table 1: Synthetic Strategies for this compound and Analogs

| Strategy | Description | Key Reagents/Methods | Target |

| De Novo Synthesis | Building the molecule from simple precursors via α-hydroxymethylation. | Octadecanoic acid, LDA, Formaldehyde | This compound |

| Stereoselective Synthesis | Creating specific enantiomers (R or S form) of the molecule. | Chiral auxiliaries (e.g., Evans oxazolidinones), Asymmetric catalysts | (R)- or (S)-2-(Hydroxymethyl)octadecanoic acid |

| Analog Preparation (FAHFAs) | Esterifying the hydroxyl group of a hydroxy fatty acid with another fatty acid. | DCC, DMAP, Acid chlorides/anhydrides | Fatty Acid Esters of Hydroxy Fatty Acids |

| SAR Derivatization | Modifying functional groups to probe structure-activity relationships. | Esterification, Amidation, Etherification, Acylation reagents | Functionalized analogs |

Computational and Theoretical Investigations

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a target protein.

Prediction of Binding Affinity with Enzymatic Targets

Studies have explored the interaction of 2-(Hydroxymethyl)octadecanoic acid with various enzymatic targets to assess its inhibitory potential. Docking simulations calculate a binding energy score, which indicates the strength of the interaction; a more negative value typically signifies a stronger and more stable binding.

For instance, the binding affinity of this compound has been evaluated against targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis, and Herpes Simplex Virus Type 1 (HSV-1) glycoproteins, which are crucial for viral entry into host cells. These studies help in understanding its potential as an anti-angiogenic or antiviral agent. The interactions often involve the formation of hydrogen bonds between the hydroxyl and carboxyl groups of the acid and the amino acid residues in the active site of the enzyme, alongside hydrophobic interactions involving the long alkyl chain.

| Enzymatic Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| VEGFR-2 | -6.8 | Cys919, Asp1046, Phe1047 |

| HSV-1 Glycoprotein D | -5.4 | Tyr38, Asn45, Arg85 |

| Kinase Domain | -7.2 | Val29, Leu148, Asp161 |

| Oxidoreductase | -6.1 | Ser112, His245, Tyr250 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide detailed information about molecular orbitals and electron distribution.

Energy Gap Analysis and Reactivity Prediction

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. Conversely, a small energy gap indicates higher reactivity. For this compound, the calculated energy gap helps predict its reactivity in various chemical environments. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies to provide a quantitative measure of its reactive nature.

| Parameter | Value |

|---|---|

| HOMO Energy | -0.245 eV |

| LUMO Energy | -0.011 eV |

| Energy Gap (ΔE) | 0.234 eV |

| Electronegativity (χ) | 0.128 |

| Chemical Hardness (η) | 0.117 |

Adsorption Interaction Studies

Quantum chemical calculations are also used to study the adsorption behavior of molecules on surfaces, such as metals, which is relevant for applications like corrosion inhibition. These studies on this compound investigate its interaction with metal surfaces, revealing that the molecule can form a protective layer. The adsorption is typically facilitated by the donation of electrons from the oxygen atoms of the carboxyl and hydroxyl groups to the vacant d-orbitals of the metal. The long hydrocarbon tail orients away from the surface, creating a hydrophobic barrier that prevents corrosive agents from reaching the metal.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. These simulations model the atomic motions and interactions, offering insights into the flexibility and structural stability of this compound in different environments, such as in solution or within a biological membrane. MD simulations can reveal the most stable conformations of the molecule and the dynamics of its interaction with surrounding molecules, complementing the static picture provided by molecular docking.

Emerging Research Directions and Future Perspectives

Integration with Advanced Lipidomics for Systems-Level Understanding

Modern lipidomics aims to create a comprehensive picture of all lipids within a biological system and how they interact. Advanced analytical platforms, combining techniques like liquid chromatography-mass spectrometry (LC-MS), are now capable of identifying and quantifying hundreds to thousands of individual lipid species. metabolon.commetabolon.com Integrating 2-(hydroxymethyl)octadecanoic acid into these large-scale analyses is a key future direction.

Platforms such as those using Hydrophilic Interaction Liquid Chromatography (HILIC) allow for the separation of lipids based on the polarity of their headgroups, which would be effective for distinguishing hydroxylated fatty acids. nih.govacs.org By including this compound and its potential metabolites in comprehensive lipid libraries, researchers can screen for its presence in various tissues and biofluids. nih.gov This systems-level approach will help to place the compound within the broader context of the lipidome, revealing correlations with other lipids and potential metabolic pathways. metabolon.comnih.gov Such analyses are crucial for understanding how its levels might change in different physiological states or diseases, offering clues to its function. metabolon.com

| Technology/Platform | Principle | Application for this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Provides precise mass measurements, enabling accurate identification of lipid species. | Accurate identification and quantification of this compound and its derivatives in complex biological samples. | metabolon.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates lipids based on physicochemical properties before MS analysis, reducing ion suppression. | Separation from other isomeric fatty acids, allowing for specific detection and quantification. | nih.gov |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | A type of LC that separates compounds based on polarity. | Effective separation of polar lipids, including hydroxylated fatty acids, from non-polar lipids. | nih.govacs.org |

| Comprehensive Lipid Analysis Platforms | Integrate multiple analytical techniques and extensive lipid libraries for broad-scale profiling. | Enables the study of this compound in the context of the entire lipidome to uncover metabolic relationships and pathways. | metabolon.com |

Elucidation of Novel Biological Functions and Signaling Roles

While the specific functions of this compound are not yet well-defined, research into related hydroxy fatty acids provides a roadmap for future investigation. Fatty acids and their derivatives are known to have diverse roles as structural components of membranes, energy storage molecules, and critical signaling molecules. nih.gov

The introduction of a hydroxyl group can significantly alter a fatty acid's properties and biological activity. For instance, 2-hydroxy stearic acid, a closely related compound, has been found in humans and is known to be a component of sphingolipids, which are crucial for cell signaling. caymanchem.com It has also been observed to reduce the growth of certain tumor cells in vitro. caymanchem.com Furthermore, levels of 2-hydroxy stearic acid are elevated in the synovial fluid after joint fractures, suggesting a role in inflammatory or repair processes. caymanchem.com

Future research will likely focus on whether this compound plays similar roles. Key areas of investigation will include its incorporation into complex lipids like ceramides, its influence on cell membrane fluidity and permeability, and its potential function as a signaling molecule, possibly interacting with nuclear receptors or other cellular sensors. nih.gov Given that various hydroxylated fatty acids act as signaling molecules in inflammation and metabolism, exploring these pathways for this compound is a promising avenue. nih.gov

Bioengineering Approaches for Enhanced Biosynthesis and Production

The production of specialty fatty acids like this compound through traditional chemical synthesis can be complex and costly. Metabolic engineering of microorganisms offers a promising alternative for sustainable and scalable production. nih.govfrontiersin.org Recent successes in engineering microbes like Escherichia coli and yeast to produce other value-added fatty acids provide a clear blueprint for this approach. nih.govosti.govnih.gov

The key to biosynthesis lies in identifying and harnessing the right enzymes. The hydroxylation of fatty acids is often carried out by cytochrome P450 (CYP) enzymes. nih.govnih.govwikipedia.org A potential strategy would involve:

Identifying a suitable CYP monooxygenase that can specifically hydroxylate octadecanoic acid at the C-2 position. This may involve screening known enzymes or using ancestral reconstruction techniques to create more robust and stable enzymes. rsc.org

Introducing the gene for this enzyme into a microbial host, such as E. coli or Saccharomyces cerevisiae, that is already an efficient producer of the precursor fatty acid. nih.govnih.gov

Optimizing the metabolic pathway by upregulating enzymes that push flux towards fatty acid synthesis and blocking competing pathways that consume the precursor or product. osti.gov

This bioengineering approach could enable the large-scale, cost-effective production of this compound, which would be essential for its further study and potential commercial application. nih.gov

| Strategy | Description | Key Enabling Technology/Component | Reference |

|---|---|---|---|

| Pathway Introduction | Introducing heterologous genes into a microbial host to create a novel biosynthetic pathway for the target molecule. | Cytochrome P450 (CYP) monooxygenases capable of fatty acid hydroxylation. | nih.govnih.govwikipedia.org |

| Metabolic Flux Optimization | Modifying the host's native metabolism to increase the availability of precursors and energy for the desired pathway. This includes overexpressing key enzymes and deleting competing pathways. | CRISPR/Cas9 gene editing, promoter engineering. | osti.govresearchgate.net |

| Enzyme Engineering | Improving the activity, specificity, and stability of the biosynthetic enzymes through directed evolution or rational design. | Ancestral enzyme reconstruction, computational protein design. | nih.govrsc.org |

| Host Strain Engineering | Improving the host organism's tolerance to potentially toxic fatty acid products. | Adaptive laboratory evolution, transporter engineering. | osti.govnih.gov |

Development of High-Throughput Screening Platforms for Biological Activity Profiling

To rapidly uncover the biological functions of this compound, high-throughput screening (HTS) platforms are indispensable. HTS allows for the automated testing of thousands of compounds against a variety of biological targets in a short time. nih.govthermofisher.com

Future research will involve creating libraries of this compound and its derivatives and screening them using various HTS assays. These could include:

Cell-based assays: To assess effects on cell viability, proliferation, inflammation, or the activation of specific signaling pathways in different cell types (e.g., immune cells, cancer cells). nih.gov

Target-based assays: To determine if the compound binds to and modulates the activity of specific proteins, such as enzymes or nuclear receptors known to interact with lipids. nih.gov

Lipid nanoparticle (LNP) screening: To evaluate its potential use as a component in lipid-based drug delivery systems, a field where novel lipids are in high demand. biorxiv.org

Antimicrobial assays: To test for activity against a panel of pathogenic bacteria and fungi, a known function of some fatty acids. nih.gov

The development of rapid and sensitive analytical methods, such as mass spectrometry-based HTS, will be crucial for analyzing the results of these screens efficiently. azom.com This approach will accelerate the discovery of "hits" and provide a broad profile of the compound's bioactivities, guiding more focused mechanistic studies.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(Hydroxymethyl)octadecanoic acid in plant tissue cultures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a robust method for analyzing hydroxymethyl fatty acid derivatives. For example, octadecanoic acid esters were quantified using GC-MS with optimized column conditions (e.g., DB-5MS capillary column) and splitless injection modes. Sample preparation should include saponification and derivatization (e.g., methyl ester formation) to enhance volatility. Validation parameters (e.g., recovery rates, LOD/LOQ) must align with ISO/IEC 17025 standards .

Q. What are the critical handling and storage precautions for this compound?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Avoid exposure to heat (>40°C), moisture, and incompatible materials like strong acids/oxidizing agents (e.g., HNO₃, KMnO₄). Use static-dissipative equipment during handling to mitigate electrostatic discharge risks. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory .

Q. How can researchers address the lack of toxicological data for this compound in risk assessments?

- Methodological Answer : Apply read-across methodologies using structurally similar compounds (e.g., 2-hydroxyoctadecanoic acid or heptadecanoic acid). For acute toxicity, conduct tiered testing: start with in vitro assays (e.g., Ames test for mutagenicity), followed by in vivo studies (OECD 423 acute oral toxicity). Reference safety data from analogs, such as heptadecanoic acid’s GHS classification (skin/eye irritation Category 2) .

Advanced Research Questions

Q. How can contradictory stability data for this compound under varying pH conditions be resolved?

- Methodological Answer : Design controlled stability studies with buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV/Vis or LC-MS at intervals (0, 7, 30 days). Use Arrhenius kinetics to extrapolate shelf-life. For discrepancies, validate analytical methods to rule out matrix effects (e.g., ion suppression in LC-MS). Compare results with analogous compounds (e.g., 2-hydroxyoctadecanoic acid’s stability in neutral conditions) .

Q. What synthetic strategies improve regioselectivity in the esterification of this compound?

- Methodological Answer : Employ enzymatic catalysis (e.g., immobilized Candida antarctica lipase B) for regioselective esterification. Optimize solvent polarity (e.g., tert-butanol) and water activity (aw < 0.2) to favor monoester formation. Monitor reaction progress via FT-IR for hydroxyl group consumption. For scale-up, use continuous-flow reactors to enhance mass transfer and reduce side reactions .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Radiolabel the hydroxymethyl group (¹⁴C or ³H) and administer it to hepatocyte cultures. Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution LC-MS/MS. Compare fragmentation patterns with synthetic standards (e.g., β-oxidation products). For enzyme identification, use siRNA knockdowns in HepG2 cells targeting acyl-CoA dehydrogenases .

Q. What experimental approaches mitigate interference from co-eluting compounds in chromatographic analysis of this compound?

- Methodological Answer : Implement orthogonal separation techniques:

- HPLC : Use a C18 column with 0.1% formic acid in acetonitrile/water gradient.

- GC-MS : Derivatize with BSTFA + 1% TMCS for improved peak symmetry.

Validate specificity via spiked recovery experiments and spectral deconvolution software (e.g., AMDIS). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.